Bromfenac Ethyl Ester

Description

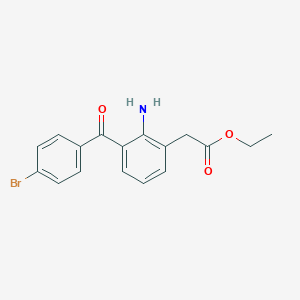

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBAFRHKOXZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Structural Classification

Structural Derivations and Analogues within the Bromfenac (B1205295) Family

Bromfenac and its derivatives belong to the arylacetic acid class of NSAIDs. drugfuture.com The core structure consists of a phenylacetic acid moiety with an amino group and a 4-bromobenzoyl group attached to the phenyl ring. clearsynth.com Bromfenac itself is an analogue of amfenac (B1665970). drugfuture.com

The development and study of Bromfenac analogues often involve modifications at various points on the molecule to potentially alter its therapeutic properties. Esterification of the carboxylic acid group is a common strategy, leading to derivatives like Bromfenac ethyl ester and Bromfenac methyl ester. pharmaffiliates.comchemicea.com These simple ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active parent drug. scirp.orgscirp.org Other known derivatives include Bromfenac N-β-D-Glucoside and various impurities that can form during synthesis or degradation, such as dimer impurities. chemicea.compatsnap.com

Below is a table comparing this compound with its parent compound and another ester analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Relationship to Bromfenac |

| Bromfenac | C₁₅H₁₂BrNO₃ | 334.16 | 91714-94-2 | Parent Compound |

| This compound | C₁₇H₁₆BrNO₃ | 362.22 | 102414-22-2 | Ethyl Ester Derivative |

| Bromfenac Methyl Ester | C₁₆H₁₄BrNO₃ | 348.2 | 2445168-29-4 | Methyl Ester Derivative |

| Bromfenac Isopropyl Ester | C₁₈H₁₈BrNO₃ | 376.25 | 2731064-69-8 | Isopropyl Ester Derivative |

Data sourced from Pharmaffiliates and Chemicea. pharmaffiliates.comchemicea.com

Ester Functional Group Chemistry in Relation to Related Active Pharmaceutical Ingredients

The ester functional group is central to the prodrug strategy employed for many NSAIDs, including this compound. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. scirp.orgnumberanalytics.com

Improving Lipophilicity and Permeability: The primary reason for converting the carboxylic acid of Bromfenac to an ethyl ester is to increase its lipophilicity (fat-solubility). scirp.orgscirp.org The carboxylic acid group is polar and can be ionized at physiological pH, which can limit its ability to cross biological membranes. Masking this polar group with a non-polar ethyl group enhances the molecule's ability to permeate tissues, which is particularly advantageous for ophthalmic applications where penetration into eye tissues is crucial. researchgate.net

Enzymatic Hydrolysis: The therapeutic action of this compound is contingent upon the in vivo hydrolysis of the ester bond to release the active Bromfenac. stereoelectronics.org This reaction is catalyzed by esterase enzymes present in the body. numberanalytics.comstereoelectronics.org The rate of this hydrolysis can be influenced by the nature of the ester group. Simple esters, like ethyl esters, are generally susceptible to this enzymatic cleavage. scirp.org

Impact on Pharmacokinetics: The prodrug approach aims to modify the pharmacokinetic properties of the parent drug. scirp.orgnumberanalytics.com By temporarily masking the active functional group, ester prodrugs can potentially reduce first-pass metabolism, which can increase the systemic availability and prolong the half-life of the active drug. numberanalytics.com This strategy of masking the carboxylic acid group is a common theme in NSAID drug design, seen in derivatives of other drugs like diclofenac (B195802) and ibuprofen (B1674241), with the goal of improving oral absorption and reducing gastric irritation. nih.govmdpi.com The temporary blockade of the carboxylic acid is thought to be a key factor in mitigating the direct irritation to the gastric mucosa often associated with NSAIDs. nih.gov

Synthetic Methodologies and Chemical Transformations

Pathways for Esterification: Synthetic Approaches for Bromfenac (B1205295) Ethyl Ester

The synthesis of Bromfenac ethyl ester, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Bromfenac, is primarily achieved through the esterification of Bromfenac's carboxylic acid group. This process involves the reaction of Bromfenac with ethanol (B145695) in the presence of an acid catalyst.

A common laboratory and industrial-scale method for this transformation is Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing Bromfenac with an excess of ethanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ethyl ester by using a large excess of the alcohol and by removing water as it is formed.

Alternative esterification methods can also be employed. These include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method, often referred to as Steglich esterification, proceeds under milder conditions and can be advantageous for sensitive substrates. researchgate.net Another approach involves the activation of the carboxylic acid group by converting it into a more reactive species, such as an acyl chloride. The subsequent reaction of the acyl chloride with ethanol in the presence of a non-nucleophilic base yields this compound.

The choice of synthetic route often depends on factors such as reaction scale, desired purity, and the availability and cost of reagents. For large-scale production, Fischer-Speier esterification is often preferred due to its cost-effectiveness, while for smaller-scale laboratory synthesis, coupling agent-mediated methods may offer higher yields and simpler purification procedures.

Precursor Compounds and Reactant Optimization in Ester Synthesis

The primary precursor for the synthesis of this compound is Bromfenac itself, which is chemically known as 2-amino-3-(4-bromobenzoyl)phenylacetic acid. nih.gov The quality and purity of the starting Bromfenac are crucial for achieving a high yield and purity of the final ester product. Impurities in the Bromfenac starting material can lead to the formation of undesired byproducts, complicating the purification process. veeprho.com

The other key reactant is ethanol , which serves as the source of the ethyl group in the ester. The use of anhydrous ethanol is generally preferred to minimize the reverse reaction (hydrolysis) and drive the esterification equilibrium towards the product side.

Optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Key parameters that are typically optimized include:

Catalyst Concentration: The amount of acid catalyst used in Fischer-Speier esterification needs to be carefully controlled. While a sufficient amount is necessary to achieve a reasonable reaction rate, excessive amounts can lead to side reactions such as dehydration of the alcohol or degradation of the product.

Temperature: The reaction temperature influences the rate of esterification. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can promote the formation of byproducts. For Fischer-Speier esterification, the reaction is typically carried out at the reflux temperature of the alcohol. mdpi.com

Reactant Ratio: The molar ratio of alcohol to carboxylic acid is a significant factor. Using a large excess of ethanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. angolaonline.net

Reaction Time: The duration of the reaction is monitored to ensure completion. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material and the formation of the product. googleapis.com

The following table summarizes the key reactants and typical optimization parameters in the synthesis of this compound:

| Reactant/Parameter | Role/Consideration | Typical Optimization Strategy |

| Bromfenac | Carboxylic acid precursor | High purity is essential to minimize byproduct formation. |

| Ethanol | Source of the ethyl group | Use of anhydrous ethanol in excess to favor product formation. |

| Acid Catalyst (e.g., H₂SO₄) | Increases reaction rate | Optimize concentration to balance reaction speed and side reactions. |

| Temperature | Affects reaction kinetics | Typically at the reflux temperature of ethanol for Fischer-Speier esterification. |

| Reaction Time | Ensures completion of the reaction | Monitored by chromatographic techniques (TLC, HPLC). |

Isolation and Purification Techniques for Ester Compounds

Following the synthesis of this compound, a series of isolation and purification steps are necessary to obtain the compound in a pure form. The specific techniques employed depend on the synthetic method used and the nature of the impurities present.

A typical workup procedure for Fischer-Speier esterification involves neutralizing the excess acid catalyst with a weak base, such as a sodium bicarbonate solution. The crude ester is then often extracted from the aqueous layer using a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. weebly.com The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

Distillation is a common method for purifying volatile esters like this compound. weebly.com By heating the crude product, the ester is vaporized and then condensed, leaving behind less volatile impurities. The boiling point of the collected distillate can serve as an indicator of its purity.

Chromatography is another powerful purification technique. Column chromatography, using a stationary phase such as silica (B1680970) gel and an appropriate mobile phase (a mixture of solvents), can effectively separate the desired ester from unreacted starting materials and byproducts based on their different polarities. google.com High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve very high purity. veeprho.com

Recrystallization can be employed if the ester is a solid at room temperature. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The pure ester will crystallize out of the solution, while the impurities remain dissolved. patsnap.com The choice of solvent is critical for successful recrystallization. Sometimes, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) is used to induce crystallization. google.comgoogleapis.com

The following table outlines common isolation and purification techniques for ester compounds:

| Technique | Principle | Application for this compound |

| Extraction | Partitioning of a solute between two immiscible liquid phases. | To separate the ester from the aqueous reaction mixture. |

| Distillation | Separation of liquids based on differences in boiling points. | To purify the volatile ester from non-volatile impurities. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | To separate the ester from compounds with different polarities. |

| Recrystallization | Purification of solids based on differences in solubility. | To purify the solid ester by forming crystals from a saturated solution. |

Derivatization Strategies and Their Chemical Principles

Derivatization involves chemically modifying a compound to produce a new compound with different properties, which can be useful for analysis or for altering its biological activity.

Ester Hydrolysis Reactions and Kinetics

Ester hydrolysis is the reverse of esterification, where an ester reacts with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. organicchemexplained.com This process is reversible.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate anion is resonance-stabilized and does not readily react with the alcohol. libretexts.org

The kinetics of ester hydrolysis are influenced by several factors, including pH, temperature, and the structure of the ester. The rate of hydrolysis generally increases with increasing temperature. nih.gov The electronic nature of the groups attached to the ester functionality also plays a significant role. Electron-withdrawing groups on the acyl or alkoxy portion of the ester can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. nih.gov

Studies on the hydrolysis of similar esters have shown that the rate can be significantly affected by the nature of the alkyl group. For instance, ethyl esters tend to hydrolyze more slowly than methyl esters under similar conditions. nih.gov

Functional Group Interconversions Involving the Ethyl Ester Moiety

The ethyl ester group of this compound can be converted into a variety of other functional groups, providing pathways to synthesize new derivatives.

Reduction to Alcohols: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgfiveable.me This reaction converts the ethyl ester group into a hydroxymethyl group. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the ester to an aldehyde at low temperatures. fiveable.mevanderbilt.edu

Conversion to Amides: Treatment of this compound with an amine can lead to the formation of an amide. This reaction, known as aminolysis, typically requires heating or the use of a catalyst. libretexts.org The reactivity of the amine and the reaction conditions will determine the efficiency of the conversion.

Transesterification: The ethyl ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium reaction is driven to completion by using a large excess of the new alcohol or by removing the original alcohol (ethanol) from the reaction mixture. libretexts.org

Reaction with Grignard Reagents: Grignard reagents (organomagnesium compounds) react with esters to form tertiary alcohols. libretexts.org Two equivalents of the Grignard reagent add to the ester, with the first equivalent displacing the ethoxy group to form a ketone intermediate, which then reacts with the second equivalent.

These functional group interconversions provide versatile synthetic routes to a range of Bromfenac derivatives with potentially different chemical and biological properties.

Analytical Chemistry and Characterization of Bromfenac Ethyl Ester

Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental in the analysis of Bromfenac (B1205295) Ethyl Ester, enabling its separation from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in this context. veeprho.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Analysis

The development and validation of stability-indicating HPLC methods are essential for the accurate quantification of Bromfenac and its impurities, including Bromfenac Ethyl Ester. researchgate.netjocpr.com These methods are designed to separate the main component from any potential degradation products and process-related impurities. veeprho.comresearchgate.net

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Bromfenac and its related compounds might utilize a C18 column. researchgate.netthepharmajournal.comscholarsresearchlibrary.com The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjocpr.comthepharmajournal.comorientjchem.org Gradient elution is commonly employed to achieve optimal separation of all compounds within a reasonable timeframe. researchgate.netorientjchem.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. researchgate.netthepharmajournal.com For instance, the linearity of a method is established by analyzing a series of solutions with varying concentrations of the analyte, with correlation coefficients typically expected to be greater than 0.999. jocpr.comresearchgate.net Accuracy is often determined through recovery studies by spiking known amounts of impurities into a sample matrix. jocpr.comresearchgate.net

Here is an example of HPLC method parameters that could be adapted for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH 3.3) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| This table represents a hypothetical set of starting conditions for method development and would require optimization. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds, including esters like this compound. news-medical.netscioninstruments.com

In the context of pharmaceutical analysis, GC-MS can be used to identify and quantify impurities. scioninstruments.com For the analysis of esters, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its structural identification. jchps.com

The application of GC-MS in ester analysis is widespread, with established methods for determining various fatty acid ethyl esters. nih.govnih.govtdx.catresearchgate.net These methods often involve a liquid-liquid extraction to isolate the esters, followed by direct injection into the GC-MS system. researchgate.net The high selectivity and sensitivity of GC-MS, especially when operated in modes like selected reaction monitoring (SRM), make it an invaluable tool for detecting trace-level impurities. nih.govchromatographyonline.com

Spectroscopic Techniques for Structural Elucidation of Related Compounds

Spectroscopic techniques are indispensable for the definitive structural elucidation of Bromfenac and its related compounds, including this compound. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. orientjchem.orgjchps.comsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orientjchem.orgsemanticscholar.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic peaks for the ester carbonyl group, the amine N-H bonds, and the aromatic rings would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. semanticscholar.org Fragmentation patterns observed in the mass spectrum offer further clues about the structure of the molecule. jchps.com

The combined use of these spectroscopic techniques allows for the unambiguous identification and structural confirmation of this compound and other related impurities. orientjchem.orgsemanticscholar.org

Quantitative Analysis and Purity Assessment Methodologies

The quantitative analysis and purity assessment of this compound are critical to ensure the quality and safety of the final drug product. promptpraxislabs.comuspnf.com HPLC is the primary technique used for this purpose due to its high precision and accuracy. thepharmajournal.comresearchgate.net

Validated HPLC methods, as described in section 4.1.1, are used to determine the concentration of this compound in a sample. The purity of the substance is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The limit of quantification (LOQ) is a critical parameter in purity assessment, as it defines the lowest concentration of an impurity that can be reliably quantified. researchgate.net For impurities, the LOQ is often set at a level that is a small fraction of the main component's concentration. google.com

The following table outlines the key validation parameters for a quantitative HPLC method:

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thepharmajournal.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. thepharmajournal.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scholarsresearchlibrary.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |

Impurity Profiling and Reference Standard Characterization

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. veeprho.com This is a crucial step in drug development and manufacturing to ensure the safety and efficacy of the final product. For Bromfenac, this includes identifying process-related impurities that arise during synthesis and degradation products that may form over time. veeprho.comgoogle.com

This compound is a known impurity of Bromfenac and is available as a reference standard. clearsynth.compharmaffiliates.comsynthinkchemicals.comlgcstandards.comnovachem.com.aulgcstandards.combioszeparacio.hu Reference standards are highly purified compounds that are used as a benchmark for analytical methods. novachem.com.au They are essential for the positive identification of impurities and for the accurate quantification in routine analysis.

The characterization of a reference standard for this compound involves a comprehensive set of analytical tests to confirm its identity and purity. clearsynth.com This typically includes:

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and MS to confirm the chemical structure. synthinkchemicals.com

Chromatographic Purity: HPLC or GC analysis to determine the purity and identify any other impurities present. synthinkchemicals.com

Other Physicochemical Characterization: May include techniques like thermogravimetric analysis (TGA) to determine water content. synthinkchemicals.com

A Certificate of Analysis (CoA) is provided with the reference standard, which details the results of all the characterization tests performed. synthinkchemicals.comlgcstandards.comnovachem.com.au

Here is a list of some known impurities of Bromfenac, including this compound:

| Impurity Name | CAS Number |

| Bromfenac | 91714-94-2 |

| This compound | 102414-22-2 |

| 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one | 91713-91-6 |

| (4-Bromophenyl)(1H-indol-7-yl)methanone | Not Available |

| (3-Bromo-1H-indol-7-yl)-(4-bromophenyl)-methanone | Not Available |

| (4-Bromo-Phenyl)-(2,3-dibromo-1H-indol-7-yl)-methanone | 2190487-72-8 |

| This table lists some of the known related compounds of Bromfenac. veeprho.comorientjchem.orgsemanticscholar.orgpharmaffiliates.com |

Mechanistic Pharmacology and Molecular Interactions: Theoretical Frameworks and Pre Clinical Insights

Non-Steroidal Anti-Inflammatory Drug (NSAID) Class Mechanism of Action Overview

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a class of therapeutic agents renowned for their anti-inflammatory, analgesic, and antipyretic properties. The fundamental mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. vu.nldrugbank.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid compounds that mediate a wide array of physiological and pathological processes. drugbank.comnih.gov

Prostaglandins are key signaling molecules involved in sustaining homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. vu.nllgcstandards.com However, they are also pivotal mediators of the inflammatory cascade, contributing to pain, fever, and swelling. nih.govnih.gov By blocking the COX enzymes, NSAIDs effectively reduce the synthesis of prostaglandins and thromboxanes, thereby mitigating the signs and symptoms of inflammation. europa.eunih.gov The therapeutic effects of NSAIDs are largely attributed to this inhibition of prostaglandin (B15479496) production. drugbank.comnih.gov

There are two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. drugbank.com COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that serve physiological "housekeeping" roles. nih.gov In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, growth factors, and cytokines, leading to a surge in prostaglandin production at sites of inflammation. nih.gov While traditional NSAIDs inhibit both COX-1 and COX-2, newer agents have been developed to selectively target COX-2, aiming to retain anti-inflammatory efficacy while reducing side effects associated with COX-1 inhibition. drugbank.comnih.gov

Bromfenac (B1205295), the active form of Bromfenac Ethyl Ester, functions by inhibiting both COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis. europa.eunih.gov Its inhibitory activity, however, shows a preference for the COX-2 isoform. nih.gov The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. nih.gov

In vitro studies using human recombinant enzymes have been conducted to determine the specific IC₅₀ values for Bromfenac and compare them with other ophthalmic NSAIDs. These studies highlight the potent inhibitory effect of Bromfenac, particularly on COX-2. For instance, one study reported that Bromfenac was approximately 32 times more active against COX-2 than COX-1. nih.govnih.gov Another study found Bromfenac to be 2.7 to 10 times more potent in inhibiting both COX-1 and COX-2 compared to diclofenac (B195802) or amfenac (B1665970). uef.finih.gov

The table below summarizes the comparative COX-inhibitory activities of Bromfenac and other common NSAIDs based on data from pre-clinical research.

| Drug | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-2/COX-1) | Source(s) |

| Bromfenac | 5.56 | 7.45 | 1.3 | uef.finih.gov |

| Bromfenac | 210 | 6.6 | 0.03 | nih.govnih.gov |

| Amfenac | 15.3 | 20.4 | 1.3 | uef.finih.gov |

| Diclofenac | 55.5 | 30.7 | 0.55 | uef.finih.gov |

| Ketorolac | 20 | 120 | 6.0 | nih.govnih.gov |

Note: IC₅₀ values can vary between studies due to different experimental conditions, such as the source of the enzymes (e.g., human, sheep) and assay methodologies. uef.fi

This preferential inhibition of COX-2 is thought to be a key factor in the anti-inflammatory efficacy of NSAIDs, while the inhibition of the constitutively expressed COX-1 is often associated with certain side effects. nih.gov

The anti-inflammatory effect of NSAIDs is achieved through their direct interference with the prostaglandin synthesis pathway. This biochemical cascade begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2. nih.gov Once freed, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes. vu.nl

The two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G₂ (PGG₂), which is then rapidly reduced to Prostaglandin H₂ (PGH₂). nih.gov This step is the central point of inhibition for NSAIDs. PGH₂ is a pivotal precursor that is subsequently converted into a variety of specific prostanoids by tissue-specific synthases. nih.gov These products include key inflammatory mediators such as Prostaglandin E₂ (PGE₂), Prostaglandin D₂ (PGD₂), Prostaglandin I₂ (prostacyclin), and Thromboxane A₂ (TXA₂). nih.gov

These prostaglandins are responsible for inducing many of the hallmark signs of inflammation. For example, PGE₂ is a potent vasodilator, increases vascular permeability, and sensitizes pain receptors. nih.gov By blocking the production of PGH₂ through the inhibition of COX enzymes, NSAIDs like Bromfenac effectively halt the downstream synthesis of these pro-inflammatory prostaglandins. drugbank.comeuropa.eu This blockade leads to a reduction in vasodilation, edema, and pain associated with the inflammatory response. nih.gov

Structure-Activity Relationship (SAR) Studies Applied to Bromfenac and its Ester Derivatives

The molecular structure of an NSAID is intrinsically linked to its pharmacological activity. Structure-Activity Relationship (SAR) studies investigate how specific chemical modifications to a compound's structure influence its biological effects, such as potency, permeability, and enzyme selectivity.

A defining structural feature of Bromfenac is the presence of a bromine atom at the C4 position of the benzoyl ring. uef.finih.gov This halogenation is a critical modification that distinguishes Bromfenac from its parent compound, amfenac, and significantly enhances its pharmacological properties. nih.gov

The addition of the bromine atom increases the molecule's lipophilicity (fat-solubility). nih.gov This enhanced lipophilicity facilitates greater penetration of the molecule through lipid-rich biological membranes, such as the cornea and other ocular tissues. nih.gov Consequently, halogenation improves the absorption of Bromfenac into target tissues following topical administration.

Furthermore, the bromine atom contributes to the molecule's increased potency as a COX inhibitor. uef.fi Preclinical studies have demonstrated that Bromfenac is substantially more potent than many other NSAIDs, an effect attributed in large part to this halogenation. The presence of the bromine atom enhances the inhibitory effect on both COX-1 and COX-2 and extends the duration of its anti-inflammatory activity. nih.govuef.fi

Esterification is a common medicinal chemistry strategy used to create prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. In the case of this compound, the carboxylic acid group of the active Bromfenac molecule is modified into an ethyl ester.

This structural change from a carboxylic acid to an ester significantly alters the molecule's physicochemical properties. Generally, esterification increases the lipophilicity of a compound by masking a polar, charged carboxylic acid group. This increased lipophilicity is designed to enhance the drug's ability to permeate biological membranes, such as the cornea. The primary purpose of creating an ethyl ester prodrug is not to confer a high binding affinity for the COX enzyme target itself, but rather to act as an efficient delivery vehicle. The ester form is expected to have a significantly lower affinity for the COX active site compared to the active acid form.

The crucial enzyme interaction for this compound is not with the COX enzymes, but with the esterase enzymes present in the target tissue. nih.gov These esterases recognize the ester linkage and hydrolyze it, cleaving the ethyl group and regenerating the active Bromfenac molecule with its free carboxylic acid. This free acid is what possesses the high binding affinity for the active site of COX-1 and COX-2, enabling it to exert its therapeutic anti-inflammatory effect. Therefore, the impact of esterification is a temporary modification to improve permeability, with the esterase-mediated hydrolysis being the key step to "switch on" the drug at the site of action. vu.nl

In Vitro Metabolic Transformation Pathways and Esterases

The transformation of the prodrug this compound into its active form, Bromfenac, is a critical step for its pharmacological activity. This bioactivation is accomplished through hydrolysis, a chemical reaction where a water molecule breaks one or more chemical bonds. In a biological system, this reaction is catalyzed by a class of enzymes known as esterases.

In vitro studies of ester prodrugs demonstrate that upon entering a biological milieu, such as ocular tissues or serum, they are subject to enzymatic hydrolysis. vu.nlnih.gov Esterases are ubiquitous in the body and are responsible for the metabolism of a wide range of endogenous and xenobiotic compounds. For ophthalmic prodrugs, esterases within the cornea, aqueous humor, and iris-ciliary body play a vital role in converting the more permeable ester form into the active acid form.

The specific metabolic pathway for this compound involves the hydrolysis of the ethyl ester bond to yield the active Bromfenac and ethanol (B145695). While detailed studies identifying the specific human esterase subtypes responsible for this compound hydrolysis are not extensively documented in publicly available literature, the general mechanism is well-established for ester prodrugs. nih.gov For example, the prodrug nepafenac (B1678188) is converted by intraocular hydrolases to its active form, amfenac. Similarly, it is expected that various carboxylesterases present in ocular tissues would efficiently catalyze the hydrolysis of this compound. Once hydrolyzed back to Bromfenac, the active drug is then subject to further phase I metabolism, primarily by the cytochrome P450 enzyme CYP2C9, and subsequent conjugation reactions. europa.eu

Hydrolytic Metabolism of Ester Linkages

The biotransformation of this compound to its pharmacologically active parent, bromfenac, is initiated by the hydrolytic cleavage of its ester linkage. This conversion is a critical step, as the ester form is typically designed to enhance properties like lipophilicity, while the free carboxylic acid is necessary for therapeutic activity. The hydrolysis of ester prodrugs is a common activation pathway for non-steroidal anti-inflammatory drugs (NSAIDs). niscpr.res.inthieme-connect.com This process is primarily mediated by enzymes and can also be influenced by chemical (non-enzymatic) hydrolysis, although the latter is often less significant at physiological pH. niscpr.res.in

The enzymatic hydrolysis of ester-containing compounds is predominantly catalyzed by carboxylesterases (CEs), a family of enzymes found in various tissues, with high concentrations in the liver, intestine, and blood plasma. americanpharmaceuticalreview.comnih.govbiomolther.org These enzymes efficiently convert esters to their corresponding carboxylic acids and alcohols. biomolther.orgresearchgate.net In humans, two major carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), are responsible for the metabolism of most ester prodrugs. nih.govnih.gov The rate of hydrolysis can be influenced by the structure of the ester group; for instance, studies on other NSAID prodrugs have shown that the size of the alkyl chain can affect the speed of enzymatic cleavage in plasma. niscpr.res.in For example, with flurbiprofen (B1673479) prodrugs, a decrease in the alkyl chain length generally leads to faster hydrolysis, although some exceptions occur. niscpr.res.in

Pre-clinical studies involving in vitro models, such as human plasma, are essential for characterizing the kinetics of this hydrolytic conversion. niscpr.res.inmdpi.com Research on various NSAID ester prodrugs demonstrates that they exhibit good chemical stability in acidic conditions, similar to the gastric environment, which is a prerequisite for oral absorption, allowing them to pass through the stomach largely intact. thieme-connect.comderpharmachemica.com Upon reaching the systemic circulation, plasma esterases rapidly hydrolyze the ester, releasing the active drug. niscpr.res.inmdpi.com For instance, kinetic studies on prodrugs of other NSAIDs in 80% human plasma have shown significant hydrolysis within hours. mdpi.com The enantioselective nature of this enzymatic hydrolysis is also a key consideration for chiral drugs, as enzymes can preferentially hydrolyze one enantiomer over the other. nih.gov

Formation of Reactive Metabolites and Related Biochemical Implications

Following the hydrolysis of this compound to bromfenac, the parent compound undergoes further metabolism that can lead to the formation of electrophilically reactive metabolites. washington.edu The generation of such metabolites is believed to be a key factor in the idiosyncratic drug-induced liver injury (DILI) observed with bromfenac, which led to its withdrawal from the market for systemic use. nih.govnih.govtandfonline.com

A primary pathway in the bioactivation of bromfenac involves the formation of bromfenac acyl glucuronide. tandfonline.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov The acyl glucuronide is not a stable end-product but rather a reactive intermediate. tandfonline.com It can undergo intramolecular cyclization to form bromfenac indolinone, also known as bromfenac lactam. nih.govtandfonline.com This lactam metabolite has been identified as a potential mediator of hepatotoxicity, exhibiting significantly higher cytotoxicity than the parent bromfenac in in vitro assays. nih.gov Studies have shown that the toxicity of bromfenac lactam was 34 times greater than that of bromfenac itself. nih.gov

Another bioactivation pathway involves the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov Following initial hydroxylation of bromfenac or bromfenac indolinone, further oxidation can produce reactive species such as quinone imine or quinone methide intermediates. nih.govresearchgate.net These electrophilic intermediates can covalently bind to nucleophilic sites on cellular macromolecules like proteins, which can trigger cellular dysfunction, stress, and immune-mediated responses. washington.eduresearchgate.net The formation of thioether adducts in the presence of trapping agents like glutathione (B108866) (GSH) or N-acetylcysteine (NAC) in microsomal incubations provides evidence for the generation of these reactive species. nih.govnih.gov The detection of such adducts confirms that bromfenac is converted into metabolites capable of causing chemical stress and contributing to its toxicological profile. washington.edunih.gov

The biochemical implications of forming these reactive metabolites are significant. Covalent binding to proteins can lead to the formation of drug-protein adducts that may act as haptens, initiating an immune response and contributing to idiosyncratic adverse drug reactions (IADRs). washington.edu Furthermore, the generation of these metabolites can induce oxidative stress and mitochondrial toxicity, ultimately leading to cell death and tissue injury. washington.eduresearchgate.net

| Precursor Compound | Metabolic Pathway | Reactive Metabolite/Intermediate | Biochemical Implication | Reference |

|---|---|---|---|---|

| Bromfenac | Glucuronidation (UGT-mediated) | Bromfenac Acyl Glucuronide | Unstable intermediate, precursor to Bromfenac Lactam | tandfonline.com |

| Bromfenac Acyl Glucuronide | Intramolecular Cyclization | Bromfenac Indolinone (Lactam) | Identified as a highly cytotoxic metabolite | nih.gov |

| Bromfenac / Bromfenac Indolinone | Hydroxylation & Oxidation (CYP450-mediated) | Quinone Imine / Quinone Methide | Can form covalent adducts with cellular macromolecules | nih.govresearchgate.net |

Role of Specific Metabolic Enzymes in Ester Biotransformation

The biotransformation of this compound involves a sequence of enzymatic reactions, starting with the hydrolysis of the ester and followed by the metabolism of the active bromfenac molecule. Specific enzymes from different families are responsible for each step.

Ester Hydrolysis: The initial and essential activation step—the hydrolysis of the ethyl ester to liberate bromfenac—is primarily catalyzed by carboxylesterases (CEs). americanpharmaceuticalreview.comnih.gov These enzymes are categorized as phase I drug-metabolizing enzymes. biomolther.org In humans, the most important CEs for drug metabolism are hCE1 and hCE2. nih.govnih.gov While hCE1 is the dominant form in the liver, hCE2 is highly expressed in the intestine. nih.gov Therefore, upon oral administration, this compound would likely encounter hCE2 in the gastrointestinal tract and hCE1 in the liver during first-pass metabolism, both contributing to its conversion into active bromfenac. nih.gov

Metabolism of Bromfenac: Once formed, bromfenac is a substrate for both phase I and phase II metabolic enzymes, which can lead to either detoxification or bioactivation.

Cytochrome P450 (CYP) Enzymes: The CYP family, particularly CYP2C9 , is the main enzyme responsible for the phase I metabolism of bromfenac. nih.govwikipedia.org Reaction phenotyping studies have shown that while CYP2C8, CYP2C9, and CYP2C19 can all catalyze the hydroxylation of bromfenac, only CYP2C9 appears to form reactive thioether adducts. nih.gov The metabolite bromfenac indolinone (lactam) is further metabolized by a broader range of CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. nih.gov

UDP-Glucuronosyltransferase (UGT) Enzymes: Phase II metabolism, specifically glucuronidation, plays a critical role in the bioactivation of bromfenac. nih.govtandfonline.com It has been determined that UGT2B7 is the pivotal enzyme that converts bromfenac into the reactive bromfenac acyl glucuronide, which subsequently rearranges to the cytotoxic bromfenac lactam. nih.govnih.gov The involvement of UGT2B7 was confirmed in studies where its inhibition reduced the cytotoxicity of bromfenac. tandfonline.com

| Enzyme | Family | Substrate | Primary Role in Biotransformation | Reference |

|---|---|---|---|---|

| hCE1 / hCE2 | Carboxylesterase | This compound | Hydrolysis of the ester linkage to form active Bromfenac | nih.govnih.gov |

| CYP2C9 | Cytochrome P450 | Bromfenac | Catalyzes hydroxylation and formation of reactive intermediates | nih.govwikipedia.org |

| CYP1A2, CYP3A4, others | Cytochrome P450 | Bromfenac Indolinone (Lactam) | Metabolizes the lactam, potentially leading to further bioactivation or detoxification | nih.gov |

| UGT2B7 | UDP-Glucuronosyltransferase | Bromfenac | Forms reactive Bromfenac Acyl Glucuronide, a key step in bioactivation | nih.govnih.gov |

Molecular Modeling and Computational Chemistry Approaches

Ligand-Enzyme Binding Simulations for Ester Analogues

Molecular modeling and computational simulations are powerful tools for investigating the interactions between drug molecules, such as this compound and its analogues, and the active sites of metabolizing enzymes. nih.gov Techniques like molecular dynamics (MD) simulations and docking can provide detailed insights into the binding modes and affinities that govern enzymatic reactions. nih.govnih.gov

For enzymes like Cytochrome P450s, which have large and flexible binding sites, predicting ligand binding affinity is a significant challenge. nih.gov Docking calculations can predict potential binding poses of a ligand within the enzyme's active site. Following docking, MD simulations can be employed to explore the dynamic nature of the ligand-receptor complex and refine the binding poses. nih.gov These simulations offer a framework for understanding the structure-activity relationships of various ligands. nih.gov For instance, simulations applied to a set of compounds binding to CYP2C9, a key enzyme in bromfenac metabolism, have shown the ability to accurately predict binding affinity. nih.gov

By applying these methods to this compound and its parent compound, bromfenac, researchers can visualize how these molecules fit within the catalytic sites of carboxylesterases (for the ester) and CYP or UGT enzymes (for the parent acid). The simulations can reveal key amino acid residues that stabilize the ligand through hydrogen bonds, hydrophobic interactions, or other forces. This information is crucial for understanding substrate specificity and the efficiency of the metabolic reaction. For example, the catalytic triad (B1167595) (Ser, His, Glu) of carboxylesterases is located deep within a hydrophobic gorge, and simulations can model how an ester analogue traverses this gorge to reach the active site. americanpharmaceuticalreview.com Such computational approaches allow for the in silico screening of numerous analogues, predicting their binding energies and metabolic fate before undertaking more resource-intensive experimental studies. nih.gov

Prediction of Metabolic Soft Spots and Reactivity

Computational chemistry offers sophisticated software tools to predict the sites on a molecule that are most susceptible to metabolism, often referred to as "metabolic soft spots." cambridge.orgnih.gov Programs like MetaSite and StarDrop are widely used in drug discovery to forecast the outcome of CYP-mediated metabolism, helping to identify potential metabolic liabilities early in the development process. nih.govnajah.edu

These programs analyze a molecule's structure and use different methodologies to predict which atoms are most likely to be oxidized by specific CYP isoforms. nih.gov MetaSite, for example, combines information about the enzyme's active site with the accessibility and reactivity of different parts of the substrate molecule to calculate a probability of metabolism for each atom. najah.edu StarDrop also predicts sites of oxidation by major human CYP isoforms. nih.gov

When applied to a compound like bromfenac, these tools can predict the primary sites of hydroxylation on the aromatic rings or other positions. Comparisons of these in silico predictions with in vitro results from human liver microsome studies have shown a high degree of accuracy for many new chemical entities. nih.govnajah.edu For instance, a comparison of MetaSite and StarDrop for predicting metabolism by CYP2C9—the key enzyme for bromfenac—showed that StarDrop performed slightly better, with 89% accuracy compared to MetaSite's 63% in one study. nih.gov

Research Applications and Emerging Perspectives for Bromfenac Ethyl Ester

Innovative Material Science Applications Incorporating Ester Moieties (e.g., drug-eluting matrices)

The integration of ester moieties, such as in Bromfenac (B1205295) Ethyl Ester, into advanced material science applications represents a promising frontier for enhancing drug delivery, particularly in ophthalmology. The focus of such innovations is the development of drug-eluting matrices that can provide sustained, localized release of therapeutic agents, thereby improving efficacy and patient compliance. While much of the existing research on drug-eluting systems for ophthalmic use has centered on the sodium salt of bromfenac, the principles of prodrug design and the physicochemical properties of Bromfenac Ethyl Ester suggest its significant potential in this area.

The primary advantage of employing an ester form of a drug-like bromfenac is the increased lipophilicity. This characteristic is crucial for enhancing penetration through biological membranes, such as the cornea. By converting the carboxylic acid group of bromfenac to an ethyl ester, the molecule becomes more lipid-soluble, which can facilitate its transport into ocular tissues. Once in the target tissue, endogenous enzymes, such as esterases, are expected to hydrolyze the ester bond, releasing the active bromfenac molecule. This prodrug strategy can lead to higher bioavailability of the active drug at the site of action.

In the context of drug-eluting matrices, this compound can be incorporated into various biodegradable polymers to create devices like intraocular lenses (IOLs), ocular inserts, or contact lenses. These devices are designed to release the drug over an extended period, ranging from days to months, directly at the site of inflammation or surgical trauma.

Drug-Eluting Matrices with Bromfenac

Research into drug-eluting matrices has demonstrated the successful incorporation and sustained release of bromfenac (as the sodium salt) from various polymeric systems. These studies provide a strong foundation for the potential application of this compound in similar platforms.

One notable application is the development of drug-eluting IOLs to prevent posterior capsular opacification (PCO), a common complication after cataract surgery. In one study, a poly (lactic-co-glycolic acid) (PLGA) matrix was used to coat the haptics of an IOL with bromfenac. nih.govresearchgate.net This system demonstrated a sustained release of the drug and was effective in inhibiting the proliferation and migration of lens epithelial cells, the key factors in PCO development. nih.gov The use of a biodegradable polymer like PLGA ensures that the matrix degrades over time into biocompatible byproducts, eliminating the need for a second surgical procedure for removal. nih.govnih.govazom.com

Another innovative approach involves the creation of dual-phase ocular inserts. A study detailed the development of an insert containing bromfenac sodium-loaded PLGA microparticles embedded within a polyvinyl alcohol (PVA) matrix. nih.govresearchgate.net This design allows for an initial burst release of the drug from the PVA matrix for immediate anti-inflammatory effect, followed by a sustained release from the PLGA microparticles over several days. nih.govresearchgate.net Such a release profile is highly desirable for managing post-operative inflammation.

The table below summarizes key findings from studies on bromfenac-eluting matrices, which can be extrapolated to the potential use of this compound.

| Drug Delivery System | Polymeric Matrix | Drug Form | Key Findings | Reference |

| Drug-Eluting Intraocular Lens | Poly (lactic-co-glycolic acid) (PLGA) | Bromfenac | Sustained drug release, effective prevention of posterior capsular opacification in a rabbit model. | nih.govresearchgate.net |

| Dual-Phase Ocular Insert | PLGA microparticles in a Polyvinyl Alcohol (PVA) matrix | Bromfenac Sodium | Biphasic release profile with an initial burst followed by sustained release for up to 4 days. | nih.govresearchgate.net |

| Drug-Eluting Contact Lenses | Hydrogel | Dexamethasone (model drug) | Safely provided sustained drug delivery to the retina for one week in preclinical models. | childrenshospital.org |

Emerging Perspectives for this compound

The application of this compound in these innovative material science applications is an emerging area with significant potential. The increased lipophilicity of the ethyl ester form could offer several advantages over the sodium salt in drug-eluting matrices:

Enhanced Encapsulation Efficiency: The more lipophilic nature of this compound may lead to better compatibility with and higher loading capacity within hydrophobic biodegradable polymers like PLGA.

Controlled Release Kinetics: The rate of drug release from the matrix is influenced by the physicochemical properties of the drug. The ester form may exhibit different diffusion and degradation-controlled release profiles compared to the salt form, potentially allowing for more precise control over the duration of therapy.

Improved Ocular Tissue Penetration: Upon release from the matrix, the ethyl ester's enhanced lipophilicity could facilitate more efficient penetration into the deeper tissues of the eye, leading to a more pronounced therapeutic effect.

Future research in this area would involve the synthesis and characterization of this compound-loaded polymeric matrices, such as microparticles, nanoparticles, or films. In vitro release studies would be essential to determine the release kinetics of the ester from these materials. Subsequently, ex vivo and in vivo studies in animal models would be necessary to evaluate the ocular pharmacokinetics and therapeutic efficacy of these novel drug-eluting systems. The successful development of such systems could lead to more effective and patient-friendly treatments for a range of ocular inflammatory conditions.

Future Research Directions

Advanced Synthetic Methodologies for Novel Ester Analogues

The synthesis of novel ester analogues of bromfenac (B1205295) is a key area for future research, aiming to improve pharmacokinetic profiles, enhance therapeutic efficacy, and explore new biological activities. Traditional esterification methods, while effective, often involve harsh conditions or generate significant waste. Modern synthetic strategies offer more efficient, controlled, and environmentally benign alternatives.

Future research should focus on the development and application of advanced catalytic systems. For instance, the use of recyclable solid acid catalysts, such as montmorillonite (B579905) K-10 clay or various resins, has shown promise in the synthesis of other non-steroidal anti-inflammatory drug (NSAID) esters like ibuprofen (B1674241) piconol, achieving high atom economy. tandfonline.com Similar approaches could be adapted for the synthesis of a diverse library of bromfenac esters. The exploration of enzyme-catalyzed esterification, utilizing lipases or esterases, presents a green chemistry approach that offers high chemo- and regioselectivity under mild reaction conditions.

Green chemistry principles should be at the forefront of developing new synthetic routes. ijsrst.commdpi.com This includes the use of safer, renewable solvents like glycerol (B35011) or ethyl lactate, or even solvent-free reaction conditions. mdpi.com Techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption, leading to more sustainable processes for producing bromfenac ester derivatives. ijsrst.commitwpu.edu.in Furthermore, high-throughput synthesis methodologies, combining automated platforms with efficient catalytic systems, would enable the rapid generation of large libraries of novel bromfenac esters for subsequent screening and characterization. ijsrst.com

The synthesis of bromfenac itself involves a multi-step process, often starting from 2-amino-4'-bromobenzophenone. google.comgoogle.comgoogle.com Advanced methodologies could also target the modification of key intermediates in this pathway to introduce ester functionalities at different stages, potentially leading to novel molecular scaffolds. For example, modifying the final hydrolysis step in the synthesis of bromfenac sodium could be adapted to a direct esterification step. google.comgoogle.com

| Synthetic Approach | Key Advantages | Potential Application for Bromfenac Esters |

| Solid Acid Catalysis | Recyclable catalysts, high atom economy, environmentally benign. tandfonline.com | Synthesis of various alkyl and aryl esters of bromfenac using catalysts like montmorillonite K-10. tandfonline.com |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, green approach. psu.edu | Stereoselective synthesis of chiral bromfenac esters using lipases. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. ijsrst.commitwpu.edu.in | Rapid synthesis of a library of bromfenac ester analogues for screening. ijsrst.com |

| Solvent-Free Reactions | Reduced waste, minimal environmental impact. mdpi.com | Environmentally friendly synthesis of bromfenac ethyl ester and other simple esters. |

Comprehensive Systems Biology Approaches to Ester Metabolism and Its Biological Consequences

This compound, as a prodrug, must be hydrolyzed to its active form, bromfenac, to exert its anti-inflammatory effects. This bioactivation is a critical step in its mechanism of action. The primary metabolic reaction is de-esterification, a Phase I hydrolysis reaction typically catalyzed by non-specific carboxylesterases present in various tissues. unl.edu A comprehensive understanding of this initial metabolic step is crucial for predicting the rate of drug activation and its tissue-specific distribution.

Following hydrolysis to bromfenac, the active drug undergoes further metabolism. Studies on bromfenac have revealed that it is subject to Phase II conjugation reactions, primarily mediated by UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, the UGT2B7 enzyme has been identified as pivotal in the metabolic activation of bromfenac. nih.govtandfonline.com This process forms an unstable acyl glucuronide metabolite. This reactive intermediate can undergo intramolecular cyclization to form bromfenac lactam, a metabolite that has been shown to be significantly more cytotoxic than the parent bromfenac. nih.govtandfonline.com

A systems biology approach, integrating various 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the metabolic fate of this compound and its downstream biological effects. For example, transcriptomic analysis of cells exposed to this compound could identify changes in the expression of key metabolic enzymes, including specific carboxylesterases and UGTs. Proteomic studies could quantify the levels of these enzymes, while metabolomics would allow for the identification and quantification of bromfenac, bromfenac lactam, and other potential metabolites in biological systems. tandfonline.com

This integrated approach will be vital for understanding inter-individual variability in drug response and identifying potential biomarkers for efficacy or toxicity. The finding that the cytotoxicity of bromfenac lactam can be mitigated by further metabolism highlights the complex interplay of different enzyme systems. nih.gov Understanding these intricate metabolic networks is essential for designing safer ester analogues that may favor less toxic metabolic pathways.

| Enzyme/Process | Role in Metabolism | Consequence |

| Carboxylesterases | Hydrolysis of this compound to bromfenac (active drug). unl.edu | Bioactivation of the prodrug. |

| UGT2B7 | Glucuronidation of bromfenac to form a reactive acyl glucuronide. nih.govtandfonline.com | Formation of a reactive intermediate. |

| Intramolecular Cyclization | Conversion of bromfenac acyl glucuronide to bromfenac lactam. tandfonline.com | Formation of a cytotoxic metabolite. nih.gov |

| CYP3A4 | Potential involvement in the metabolic activation leading to reactive metabolites. tandfonline.com | Possible contribution to cytotoxicity. tandfonline.com |

Integration of Cheminformatics and Artificial Intelligence in Ester Design and Characterization

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that can be applied to a series of bromfenac esters. nih.gov By developing models that correlate structural features (descriptors) of different ester analogues with their biological activity (e.g., COX-2 inhibition), researchers can predict the potency of newly designed compounds. nih.gov Similarly, Quantitative Structure-Property Relationship (QSPR) models can predict crucial physicochemical properties such as solubility, lipophilicity, and membrane permeability, which are critical for ocular drug delivery. The addition of the bromine atom to the amfenac (B1665970) structure, for example, increases lipophilicity and enhances penetration into ocular tissues, a feature that can be modeled and optimized for new analogues. nih.govnih.gov

| Computational Tool | Application in Bromfenac Ester Research | Desired Outcome |

| QSAR/QSPR | Predict anti-inflammatory activity and physicochemical properties of novel esters. nih.gov | Identify ester candidates with high potency and optimal delivery characteristics. |

| Molecular Docking | Simulate the binding of ester prodrugs and the active bromfenac to COX enzymes. mdpi.com | Understand structure-activity relationships and guide the design of more potent inhibitors. |

| Machine Learning | Predict metabolic pathways, solubility, and potential toxicity of ester analogues. researchgate.netacs.org | Prioritize the synthesis of esters with favorable ADME-Tox profiles. |

| AI Generative Models | Design novel ester structures with optimized multi-parameter profiles. researchgate.netfrontiersin.org | Discover innovative bromfenac derivatives with enhanced therapeutic potential. |

Exploration of Non-Canonical Biological Activities of Ester Derivatives Beyond Known Parent Compound Mechanisms

While bromfenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, there is emerging evidence suggesting that the molecule and its derivatives may possess biological activities beyond inflammation control. drugbank.comresearchgate.net Future research should systematically explore these non-canonical activities, which could lead to the repositioning of bromfenac esters for new therapeutic applications.

One promising area is in antimicrobial research. A computational study combining Density Functional Theory and molecular docking identified bromfenac as a potential antibiotic with a high affinity for the SigA sigma factor of S. pneumoniae RNA polymerase. mdpi.com This suggests a potential antibacterial mechanism entirely distinct from its anti-inflammatory effects. A library of bromfenac ester analogues could be screened against a panel of pathogenic bacteria and fungi to identify compounds with potent antimicrobial activity. The ester form may offer advantages in penetrating microbial cell walls.

Another avenue for investigation is in ophthalmology, beyond its current use for postoperative inflammation. nih.gov Bromfenac has been explored for treating other ocular conditions with inflammatory components, such as diabetic macular edema, uveitis, and inflammation associated with age-related macular degeneration. nih.govnih.govlouisvilleeyedocs.com Ester derivatives could be designed to have altered ocular distribution and retention profiles, potentially offering enhanced efficacy for diseases of the posterior segment of the eye. researchgate.net For example, designing esters with different lipophilicities could optimize drug delivery to the retina and choroid. nih.gov

Furthermore, the conjugation of NSAIDs like ibuprofen to other molecules has been shown to yield compounds with enhanced anti-inflammatory activity and reduced toxicity. mdpi.com Similar molecular hybridization strategies could be applied to bromfenac, where the ester linkage serves to connect bromfenac to another pharmacophore, creating a novel mutual prodrug with a unique, potentially synergistic, biological activity profile. This approach could lead to compounds with combined anti-inflammatory and antioxidant properties, or other dual-action therapeutics.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Bromfenac Ethyl Ester, and how can purity be ensured?

- Methodology : Synthesis typically involves esterification of bromfenac with ethanol under acidic or enzymatic catalysis. For purity, use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR spectroscopy. Ensure compliance with characterization guidelines for new compounds, including elemental analysis and mass spectrometry .

- Data Contradiction : If discrepancies arise in yield or purity between batches, cross-validate using alternative methods (e.g., FT-IR for functional groups) and compare with literature protocols for similar esters (e.g., arginine ethyl ester synthesis in ).

Q. Which in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodology :

- Cyclooxygenase (COX) Inhibition : Use recombinant COX-1/COX-2 enzymes with colorimetric assays (e.g., prostaglandin quantification via ELISA).

- Solubility and Stability : Conduct kinetic studies in simulated physiological buffers (pH 7.4) using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in COX-2 selectivity data between in vitro and in vivo models for this compound?

- Methodology :

- Mechanistic Studies : Employ molecular docking simulations to analyze binding affinity differences between COX isoforms.

- In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with COX-2 inhibition in animal models (e.g., carrageenan-induced paw edema) .

Q. What experimental designs are optimal for studying this compound’s neuroprotective potential in Parkinson’s disease models?

- Methodology :

- Primary Neuronal Cultures : Expose to oxidative stressors (e.g., rotenone) and measure cell viability via MTT assay.

- In Vivo Models : Use 6-OHDA-lesioned rodents, assessing motor function (rotarod test) and dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry) .

- Statistical Considerations : Apply ANOVA with post-hoc Tukey tests; ensure sample sizes are justified via power analysis .

Methodological Guidance

Q. How should researchers design a robust kinetic study for this compound’s enzymatic hydrolysis?

- Protocol :

Substrate Preparation : Dissolve ester in PBS (pH 7.4) with 1% DMSO.

Enzyme Source : Use human liver microsomes or recombinant esterases.

Sampling Intervals : Collect aliquots at 0, 15, 30, 60, and 120 min for LC-MS analysis.

Data Modeling : Fit hydrolysis rates to Michaelis-Menten or first-order kinetics using nonlinear regression (e.g., GraphPad Prism) .

- Table 1 : Example kinetic parameters from a similar ethyl ester study:

| Enzyme Source | (μM) | (nmol/min/mg) |

|---|---|---|

| Human Microsomes | 12.5 ± 1.2 | 8.7 ± 0.9 |

| Recombinant Esterase | 9.8 ± 0.7 | 10.2 ± 1.1 |

| Adapted from ’s central composite design principles. |

Q. What strategies mitigate bias in clinical trials evaluating this compound’s ocular safety?

- Methodology :

- Randomization : Use block randomization stratified by age/sex.

- Blinding : Double-blind design with placebo control (e.g., saline vehicle).

- Endpoint Selection : Include objective measures (e.g., intraocular pressure) and patient-reported outcomes (e.g., pain scales) .

- Ethical Compliance : Obtain IRB approval and document adverse events per CONSORT guidelines .

Data Interpretation and Reporting

Q. How can researchers address conflicting results in ester stability studies under varying pH conditions?

- Resolution Strategy :

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.

- Experimental Replication : Standardize buffer composition (e.g., ionic strength) across labs to reduce variability .

- Reporting Standards : Follow Beilstein Journal guidelines for detailed supplementary data (e.g., raw chromatograms) .

Q. What are best practices for synthesizing and citing literature on this compound’s metabolite profiling?

- Literature Search : Use databases like PubMed with MeSH terms: “Bromfenac/analogs & derivatives”[Mesh] AND “Ethyl Esters”[Mesh]. Refine queries with Boolean operators (e.g., NOT “mass production”) .

- Citation Ethics : Prioritize primary sources (e.g., original synthesis protocols) over reviews; avoid over-reliance on patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.